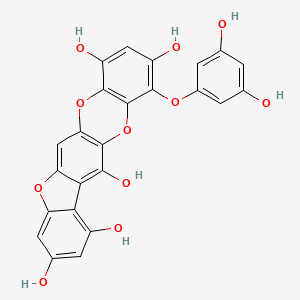

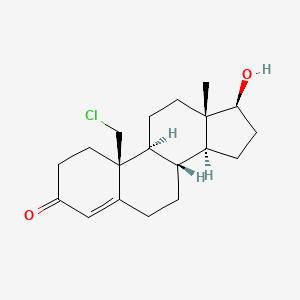

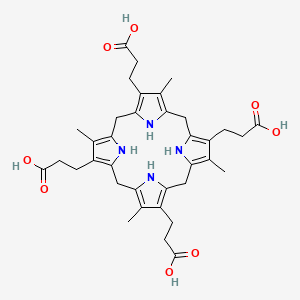

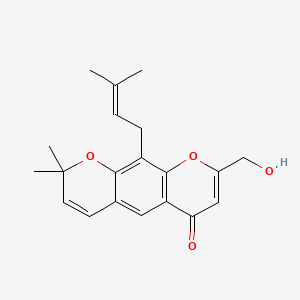

![molecular formula C26H24N4O2 B1212692 3-[8-(氨甲基)-6,7,8,9-四氢吡啶并[1,2-a]吲哚-10-基]-4-(1-甲基吲哚-3-基)吡咯-2,5-二酮 CAS No. 131848-97-0](/img/structure/B1212692.png)

3-[8-(氨甲基)-6,7,8,9-四氢吡啶并[1,2-a]吲哚-10-基]-4-(1-甲基吲哚-3-基)吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a category of complex heterocyclic compounds that exhibit a wide range of biological activities. The interest in such compounds lies in their unique chemical structure, which allows for a diverse range of chemical reactions and properties.

Synthesis Analysis

The synthesis of tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole showcases efficient conditions developed for the creation of these compounds, highlighting the importance of catalysis in achieving high yields. This method is particularly efficient for sterically hindered aldehydes, producing compounds with intriguing optical properties due to strategic placement of substituents (Krzeszewski et al., 2014).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray crystallography, as demonstrated in the analysis of 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione and its derivatives. These studies reveal the conformational preferences and the impact of substituents on the overall molecular geometry (Shi et al., 2007).

Chemical Reactions and Properties

Reactive intermediates play a crucial role in the synthesis of complex heterocyclic compounds. For example, the condensation of 3-amino-4-(3-indolyl)pyrrolin-2,5-diones with various aldehydes and ketones under Pictet-Spengler conditions leads to the formation of pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones, showcasing the versatility of these reactions in constructing complex molecular architectures (Mahboobi et al., 2000).

Physical Properties Analysis

The polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, for instance, highlight the relationship between molecular structure and physical properties like solubility and fluorescence. The structural design of these compounds directly influences their photophysical properties, leading to materials with high quantum yields of fluorescence and significant two-photon absorption cross-section values (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of heterocyclic compounds are often explored through their reactivity towards various substrates. For example, the acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids demonstrates the manipulation of functional groups to achieve desired chemical properties, such as increased reactivity or specificity (Jones et al., 1990).

科学研究应用

杂环化合物的合成与转化

研究集中在合成各种杂环化合物,如吡咯并[3,4-a]咔唑-1,3-二酮和吡咯并[1,2-a]吲哚,利用可能涉及与目标化合物结构相关的组分的复杂反应。这些研究旨在探索可应用于合成药理活性分子或新型材料的新合成途径和转化 (Garaeva 等人,2003),(Helissey 等人,1987)。

化学选择性不对称合成

杂环衍生物的化学选择性不对称合成显示了以特定对映体构型创建生物活性化合物的潜力。该领域的研究已导致合成对映纯化合物的全新方法,突出了立体化学在杂环化合物生物活性中的重要性 (Pellegrino 等人,2009)。

光物理和电化学性质

对杂环化合物(包括吲哚醌衍生物)的光物理和电化学性质的研究作为模型研究,用于了解类似分子的行为。这些研究对于开发具有特定光学或电子性质的新材料至关重要,这些材料可能在各种技术应用中很有用,例如有机电子和光伏 (Itoh 等人,1997)。

细胞毒性和抗病毒活性

对与目标化合物结构相关的衍生物的细胞毒性和抗病毒活性的研究旨在发现新的治疗剂。这些研究通常涉及合成新化合物并评估它们对各种癌细胞系和病毒的生物活性,为新药的开发做出贡献 (Ivashchenko 等人,2014)。

未来方向

作用机制

Target of Action

It is classified as a tgf-beta/smad class compound , suggesting that it may interact with the TGF-beta/Smad signaling pathway.

Biochemical Pathways

The compound likely affects the TGF-beta/Smad signaling pathway, given its classification . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. Any alteration in this pathway could lead to significant downstream effects on these processes.

Pharmacokinetics

Some physicochemical properties are provided, such as molecular weight (46096), number of heavy atoms (33), number of aromatic heavy atoms (18), and fraction Csp3 (023) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

属性

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKKPWJFHBFCTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927365 |

Source

|

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131848-97-0 |

Source

|

| Record name | Ro 31-8425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

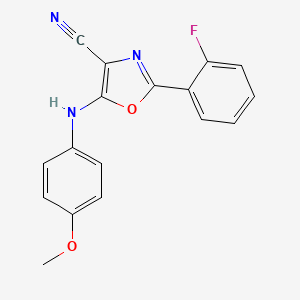

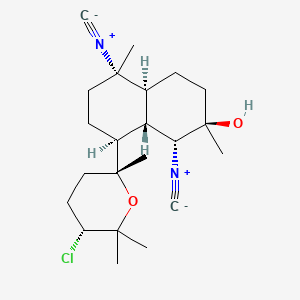

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)